![molecular formula C25H28N4O5S B2648424 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide CAS No. 1005294-89-2](/img/structure/B2648424.png)
3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
Synthesis of Novel Benzodifuranyl Compounds : A study by Abu-Hashem, Al-Hussain, and Zaki (2020) in "Molecules" explored the synthesis of novel compounds related to the specified chemical structure, focusing on benzodifuranyl derivatives as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Development of Piperazinyl Derivatives for Anti-HIV and Antiproliferative Activity : A study by Al-Soud et al. (2010) in "Zeitschrift für Naturforschung B" synthesized various piperazinyl derivatives, demonstrating potential in vitro antiproliferative activity against human tumor-derived cell lines (Al-Soud et al., 2010).
Pharmacological and Biological Activity
Tocolytic Activity of Piperazinyl Derivatives : Research by Lucky and Omonkhelin (2009) in "Pharmaceutical Chemistry Journal" focused on a compound similar in structure, highlighting its significant inhibition of uterine smooth muscle contractions, suggesting potential tocolytic activity (Lucky & Omonkhelin, 2009).
Dopamine Receptor Ligands : Leopoldo et al. (2002) in "Journal of Medicinal Chemistry" investigated benzamide derivatives, related to the specified structure, for their affinity to dopamine receptors, identifying several high-affinity ligands for neurological applications (Leopoldo et al., 2002).
Cytotoxicity and Anticancer Research : Brandes et al. (2020) in "Mediterranean Journal of Chemistry" synthesized amorfrutins, structurally related to the specified compound, and evaluated their cytotoxicity for potential use in cancer treatment (Brandes et al., 2020).
Antimicrobial and Biofilm Inhibition
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) in "Molecules" synthesized triazole derivatives with a structure related to the specified compound, showing good to moderate activities against various microorganisms, relevant to antimicrobial research (Bektaş et al., 2007).
Inhibition of Compulsive Food Consumption : Research by Piccoli et al. (2012) in "Neuropsychopharmacology" used a compound structurally similar to investigate the effects on binge eating in rats, providing insights into potential treatments for eating disorders (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-32-20-7-5-19(6-8-20)28-10-12-29(13-11-28)23(30)15-18-16-35-25(26-18)27-24(31)17-4-9-21(33-2)22(14-17)34-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZZSVHDKNUNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

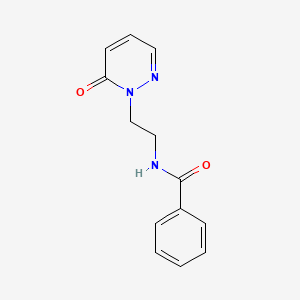
![methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2648344.png)
![N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2648347.png)
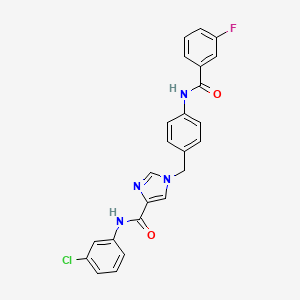
![2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2648350.png)
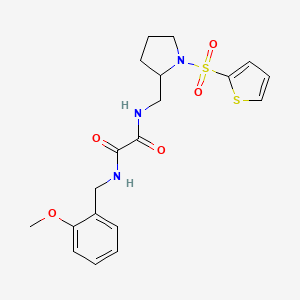


![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)
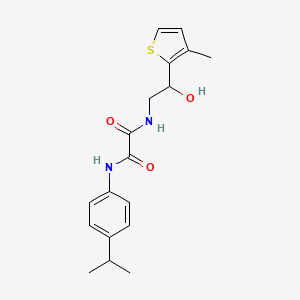
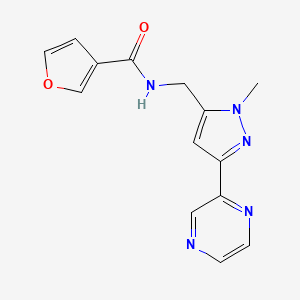

![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)